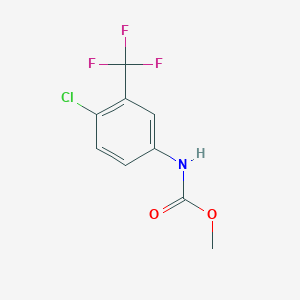

Methyl (4-chloro-3-trifluoromethylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

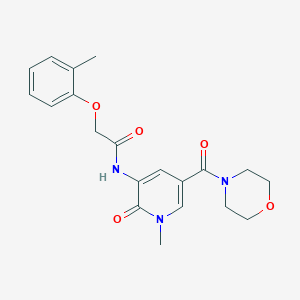

“Methyl (4-chloro-3-trifluoromethylphenyl)carbamate” is a chemical compound with the molecular formula C9H7ClF3NO2. It has a molecular weight of 253.61 . This compound is used for research purposes .

Synthesis Analysis

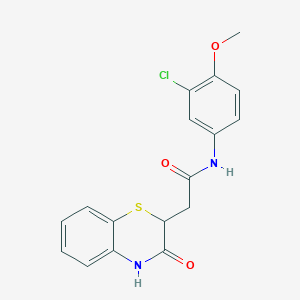

A series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The reactions of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 23 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

The chemical reactions of “this compound” involve its interaction with a number of halogen-substituted molecules . These reactions occur due to electronic effects and result in the synthesis of a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 253.61 and a molecular formula of C9H7ClF3NO2 . It is stored in a dry room at room temperature . The compound’s boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Chromatographic Applications

Chiral Stationary Phases in Liquid Chromatography : Methyl phenylcarbamates, including those with chloro-trifluoromethylphenyl groups, have been explored for their ability to act as chiral stationary phases in high-performance liquid chromatography (HPLC). These compounds can effectively separate chiral compounds, indicating their significant potential in analytical chemistry (Chankvetadze et al., 1997).

Enantioseparation of Fluorinated Compounds : Studies have shown that cellulose and amylose derivatives of methyl phenylcarbamates, such as those with chloro-trifluoromethylphenyl groups, can be used to separate enantiomers of fluorinated cyclic β(3) -amino acid derivatives. This application is crucial in the pharmaceutical industry where the separation of enantiomers is often necessary (Lajkó et al., 2016).

Agricultural Applications

- Sustained Release of Fungicides : Methyl phenylcarbamates are used in formulations for the sustained release of fungicides like carbendazim and tebuconazole in agriculture. This application helps in the effective prevention and control of fungal diseases in crops, reducing losses and environmental impact (Campos et al., 2015).

Chemical Synthesis

Synthesis of Antitumor and Antifilarial Agents : Methyl phenylcarbamates have been synthesized for potential use as antitumor and antifilarial agents. Their ability to inhibit cell proliferation in leukemia cells and demonstrate in vivo antifilarial activity highlights their medicinal chemistry applications (Kumar et al., 1993).

Carbamate Synthesis : These compounds have been studied for their role in carbamate synthesis, which is a crucial reaction in organic chemistry. They serve as intermediates in the production of various pharmaceuticals and agricultural chemicals (Yalfani et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of Methyl (4-chloro-3-trifluoromethylphenyl)carbamate It’s known that carbamates often target enzymes or receptors in the body, altering their function .

Mode of Action

The exact mode of action of This compound Generally, carbamates interact with their targets by forming a covalent bond, which can lead to changes in the target’s function .

Biochemical Pathways

The specific biochemical pathways affected by This compound Carbamates typically affect pathways related to the function of their targets, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound It’s known that carbamates can have a variety of effects depending on their specific targets .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, ph, and presence of other substances can potentially affect the action of carbamates .

Safety and Hazards

The safety information for “Methyl (4-chloro-3-trifluoromethylphenyl)carbamate” indicates that it has the signal word 'Warning’ . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

methyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-16-8(15)14-5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQBHJDKCQIWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B2557435.png)

![(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557443.png)

![N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2557448.png)

![Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2557451.png)